benzyl 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate
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Overview
Description
Benzyl 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is a complex organic compound that features a benzyl group, a pyridine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst.
Attachment of the Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions, where a benzyl halide reacts with a nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the pyridine ring, potentially leading to the formation of dihydro derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl halide is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of the oxadiazole or pyridine rings.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, benzyl 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be studied for its potential biological activities. The presence of the oxadiazole and pyridine rings suggests that it may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, this compound can be explored as a potential drug candidate. Its structure allows for interactions with various biological targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of benzyl 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The oxadiazole ring can act as a bioisostere for carboxylic acids, esters, or amides, allowing it to mimic these functional groups in biological systems.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-{[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Benzyl 2-{[5-(pyridin-4-yl)-1,2,4-oxadiazol-2-yl]sulfanyl}acetate: Similar structure but with a different oxadiazole isomer.
Uniqueness
Benzyl 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is unique due to the specific arrangement of its functional groups. The combination of the oxadiazole ring with the pyridine ring and the benzyl group provides a distinct set of chemical properties that can be exploited in various applications.
This compound’s versatility and potential for functionalization make it a valuable target for further research and development in multiple scientific fields.
Properties
IUPAC Name |
benzyl 2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c20-14(21-10-12-4-2-1-3-5-12)11-23-16-19-18-15(22-16)13-6-8-17-9-7-13/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAQIWSXZKFXPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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